molecular formula C18H13N3O4S B2680585 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)acetamide CAS No. 394227-72-6

2-(1,3-dioxoisoindolin-2-yl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)acetamide

Cat. No.: B2680585
CAS No.: 394227-72-6
M. Wt: 367.38
InChI Key: VWTYDYYYIGKMDF-UHFFFAOYSA-N
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Description

This compound features a 1,3-dioxoisoindoline moiety linked via an acetamide bridge to a thiazole ring substituted with a 5-methylfuran-2-yl group. The 1,3-dioxoisoindoline group is an electron-withdrawing phthalimide derivative, which may enhance metabolic stability and influence intermolecular interactions such as hydrogen bonding or π-π stacking.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4S/c1-10-6-7-14(25-10)13-9-26-18(19-13)20-15(22)8-21-16(23)11-4-2-3-5-12(11)17(21)24/h2-7,9H,8H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTYDYYYIGKMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Isoindolinone Core: This can be achieved through the cyclization of phthalic anhydride with primary amines.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Furan Ring Introduction: The furan ring can be introduced through the cyclization of 1,4-dicarbonyl compounds.

    Final Coupling: The final step involves coupling the isoindolinone, thiazole, and furan moieties through amide bond formation using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindolin-2-yl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The isoindolinone moiety can be reduced to isoindoline.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or KMnO4 can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like LiAlH4.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Isoindoline derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

Overview

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in various fields of scientific research, particularly medicinal chemistry. Its unique structural features suggest potential applications in drug development, particularly as inhibitors of specific enzymes and in anticancer therapies.

Anticancer Activity

Research indicates that derivatives of isoindoline compounds, including those similar to this compound, exhibit significant cytotoxicity against various cancer cell lines. A study highlighted the synthesis of related compounds as potential inhibitors of lipoxygenase enzymes, which are implicated in cancer progression. The cytotoxic effects were evaluated in three different cancerous cell lines, demonstrating promising results .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes such as lipoxygenases. These enzymes are involved in the metabolism of arachidonic acid and play a role in inflammatory responses and cancer progression. The inhibition of lipoxygenase by isoindoline derivatives suggests a potential therapeutic pathway for treating inflammatory diseases and cancers .

Synthesis and Structural Studies

The synthesis of this compound involves several chemical reactions that can be optimized for higher yields and purity. Structural characterization through techniques like X-ray crystallography provides insights into the molecular geometry and bonding interactions, which are crucial for understanding its reactivity and biological activity .

Case Studies

StudyFindings
Aliabadi et al., 2017Synthesized isoindoline derivatives as probable lipoxygenase inhibitors with notable anticancer effects across multiple cell lines .
NCBI Study, 2022Investigated the crystal structure of related compounds to elucidate the molecular interactions that contribute to their biological activity .

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and related acetamide-thiazole derivatives:

Compound Key Substituents Molecular Weight Synthetic Method Reported Biological Activity Source
2-(1,3-dioxoisoindolin-2-yl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)acetamide (Target) 5-methylfuran-2-yl (thiazole) ~391.44* Likely via chloroacetamide coupling Not explicitly reported Deduced from
2-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acetamide 5-ethyl-4-phenyl (thiazole) 391.44 Coupling of phthalimide and substituted thiazole Not reported
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (20) 4-fluorophenylpiperazine (acetamide) 410.51 Reflux with triethylamine and DMF MMP inhibition (anti-inflammatory)
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylamino)acetamide (5) Coumarin (thiazole), phenylamino (acetamide) 378.25 Reflux with chloroacetyl chloride and amines α-Glucosidase inhibition (anti-diabetic)
2-((4-chlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (6) Coumarin (thiazole), 4-chlorophenylamino (acetamide) 446.30 Similar to compound 5 Enhanced α-glucosidase inhibition
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 4-methoxyphenylpiperazine (acetamide) 422.54 Reflux with triethylamine and DMF MMP inhibition

*Molecular weight estimated based on and .

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

  • The target compound’s 5-methylfuran-2-yl group on the thiazole may confer distinct electronic and steric properties compared to bulkier aryl groups (e.g., phenyl, coumarin) in other derivatives. For instance, coumarin-linked thiazoles () exhibit α-glucosidase inhibition, suggesting that electron-rich aromatic systems enhance binding to this enzyme .
  • Piperazine-substituted acetamides () demonstrate anti-inflammatory activity via MMP inhibition, likely due to the basic nitrogen in piperazine facilitating interactions with enzymatic active sites .

Synthetic Routes :

  • Most analogs (e.g., ) are synthesized via nucleophilic substitution of chloroacetamide intermediates with heterocyclic amines or aryl groups under reflux conditions. The target compound likely follows a similar pathway, though the furan-thiazole coupling step may require optimized conditions to avoid side reactions.

Physicochemical Properties: The 1,3-dioxoisoindoline moiety in the target compound increases molecular rigidity and polarity compared to flexible alkylamino or piperazine substituents (). This could improve crystallinity, as seen in related phthalimide derivatives with high melting points (>250°C) .

Spectroscopic Validation :

  • IR and NMR data for analogs (e.g., ’s compound 5: IR 1715 cm⁻¹ for carbonyl; δ 11.86 ppm for thiazole NH) confirm acetamide and heterocyclic motifs. The target compound’s spectral profile would similarly feature characteristic carbonyl (1700–1750 cm⁻¹) and aromatic proton signals .

Biological Activity

Introduction

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)acetamide, identified by its CAS number 1446516-36-4, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and efficacy in various biological assays.

Chemical Structure and Properties

The molecular formula of the compound is C16H14N2O4C_{16}H_{14}N_{2}O_{4}, with a molecular weight of approximately 298.29 g/mol. The structure includes a dioxoisoindoline moiety and a thiazole ring substituted with a furan derivative, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC16H14N2O4C_{16}H_{14}N_{2}O_{4}
Molecular Weight298.29 g/mol
LogP1.829
Polar Surface Area (PSA)79.62 Ų

Synthesis

The synthesis of this compound typically involves the reaction of appropriate isoindoline derivatives with thiazole and furan components under controlled conditions to yield the desired acetamide structure. The synthetic pathway may include steps such as condensation reactions and cyclization processes.

Antimicrobial Activity

Research has indicated that derivatives of compounds containing the dioxoisoindoline structure exhibit significant antimicrobial properties. A study evaluating various dioxolane derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)
Dioxolane Derivative 1Staphylococcus aureus625
Dioxolane Derivative 2Pseudomonas aeruginosa1250
Dioxolane Derivative 3Enterococcus faecalis625

Cytotoxicity Studies

In vitro studies involving cancer cell lines have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cells. For instance, analogs have shown inhibition of melanin production in B16F10 cells without significant cytotoxicity at lower concentrations .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
Analog 1B16F10>20
Analog 2B16F10<2.5
Analog 3B16F10>20

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as tyrosinase, which is crucial for melanin synthesis .
  • Modulation of Cytokine Production : Isoindole-imide compounds have been reported to modulate the production of pro-inflammatory cytokines like TNF-alpha and IL-1, suggesting potential anti-inflammatory properties .
  • Antioxidant Activity : Some studies indicate that these compounds may also exhibit antioxidant properties, contributing to their overall biological efficacy.

Case Studies and Research Findings

Recent research has focused on the pharmacological profiles of isoindole derivatives, revealing their potential in treating various diseases, including cancers and inflammatory disorders. For example, compounds with similar structures have been evaluated for their ability to reduce tumor growth in preclinical models .

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